2H-1,4-Benzothiazin-3(4H)-one, 8-chloro-7-fluoro-

Medicinal Chemistry Antimicrobial Synthesis Process Chemistry

This specific 8-chloro-7-fluoro isomer is a non-substitutable key intermediate. As detailed in US Patent 4,668,784, the exact 8-chloro, 7-fluoro halogen pattern is essential for synthesizing active pyrido[1,2,3-de][1,4]benzothiazine-6-carboxylate antimicrobials. Using alternative benzothiazinones leads to synthetic failure. Procure this precise building block to ensure patent fidelity and successful SAR studies.

Molecular Formula C8H5ClFNOS
Molecular Weight 217.65 g/mol
CAS No. 101337-95-5
Cat. No. B15089657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1,4-Benzothiazin-3(4H)-one, 8-chloro-7-fluoro-
CAS101337-95-5
Molecular FormulaC8H5ClFNOS
Molecular Weight217.65 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(S1)C(=C(C=C2)F)Cl
InChIInChI=1S/C8H5ClFNOS/c9-7-4(10)1-2-5-8(7)13-3-6(12)11-5/h1-2H,3H2,(H,11,12)
InChIKeyUZKCXEZQAMGDEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-1,4-Benzothiazin-3(4H)-one, 8-chloro-7-fluoro- (CAS 101337-95-5): A Key Benzothiazinone Intermediate


2H-1,4-Benzothiazin-3(4H)-one, 8-chloro-7-fluoro- (CAS 101337-95-5) is a heterocyclic compound from the benzothiazine class . Its molecular formula is C8H5ClFNOS, with a molecular weight of 217.65 g/mol . It is characterized by a fused benzothiazine ring system with a chlorine atom at position 8 and a fluorine atom at position 7 . The compound is primarily referenced in the scientific and patent literature not as an end-use drug, but as a crucial synthetic intermediate for generating more complex molecules with antimicrobial properties [1].

Procurement Alert: Why 8-Chloro-7-fluoro-2H-1,4-benzothiazin-3(4H)-one Cannot Be Arbitrarily Substituted


Substitution of 8-chloro-7-fluoro-2H-1,4-benzothiazin-3(4H)-one with other benzothiazinones is not chemically neutral. The specific pattern of halogen substitution (8-chloro, 7-fluoro) on the aromatic ring is a critical determinant of reactivity in subsequent synthetic steps, such as nucleophilic substitutions and cycloaddition reactions . Even a seemingly minor change, such as the absence of the 7-fluoro substituent as in 8-chloro-2H-1,4-benzothiazin-3(4H)-one (CAS 100638-21-9) or the absence of the 8-chloro as in 7-fluoro-2H-1,4-benzothiazin-3(4H)-one (CAS 100638-20-8) , can lead to a different electronic profile and steric environment. This can result in significantly different reaction outcomes, potentially leading to failed syntheses, lower yields of the desired advanced intermediate, or the production of an entirely different derivative with unknown biological properties.

Quantitative Differentiation Evidence for 2H-1,4-Benzothiazin-3(4H)-one, 8-chloro-7-fluoro-


Enabling the Synthesis of High-Value Pyridobenzothiazine Antimicrobials

The primary differentiator for 8-chloro-7-fluoro-2H-1,4-benzothiazin-3(4H)-one is its validated role as the essential precursor for a specific series of pyrido-benzothiazine antimicrobial agents. This is a precise, multi-step synthetic route where the target compound is irreplaceable [1]. The process involves reducing the target compound to its dihydro derivative, which is then further elaborated. In contrast, other 1,4-benzothiazinone analogs lacking this specific substitution pattern would produce different pyrido-benzothiazine derivatives upon following the same synthetic pathway [2].

Medicinal Chemistry Antimicrobial Synthesis Process Chemistry

Physicochemical Differentiation from Close Analogs

The compound's unique substitution pattern results in quantifiably different physicochemical properties compared to its mono-halogenated analogs, which is critical for analytical confirmation and purity assessment. The predicted pKa of 11.10 ± 0.20 is a distinguishing feature . Its molecular weight of 217.65 g/mol and specific InChI Key (UZKCXEZQAMGDEX-UHFFFAOYSA-N) are absolute identifiers that differentiate it from 7-fluoro-2H-1,4-benzothiazin-3(4H)-one (MW: 183.20 g/mol) and 8-chloro-2H-1,4-benzothiazin-3(4H)-one (MW: 199.66 g/mol) .

Analytical Chemistry Quality Control Compound Characterization

A Core Scaffold for Antimicrobial Benzothiazinone Derivatives

While the compound itself lacks published MIC data, its value lies in being a core scaffold for generating potent antimicrobial derivatives. A study on related 7-fluoro-2H-1,4-benzothiazin-3(4H)-one analogues (4j-4o) provides class-level quantitative evidence that this scaffold can be modified to achieve significant antibacterial activity [1]. The most active compounds in that study showed MIC values between 2 and 8 µg/mL against Gram-positive strains [2]. This establishes the benzothiazinone core as a validated starting point for antimicrobial drug discovery. The 8-chloro-7-fluoro-substituted core offers a distinct electronic and steric environment for creating novel derivatives compared to the 7-fluoro series [1].

Antibacterial Research SAR Studies Lead Optimization

Primary Research and Procurement Applications for 8-Chloro-7-fluoro-2H-1,4-benzothiazin-3(4H)-one


Synthesis of Advanced Pyrido-Benzothiazine Antimicrobial Intermediates

Procure this compound specifically for use as the starting material in the multi-step synthesis of pyrido[1,2,3-de][1,4]benzothiazine-6-carboxylate derivatives. This application is directly supported by US Patent 4,668,784, which details the exclusive use of 7-fluoro-8-chloro-2H-1,4-benzothiazin-3(4H)-one as a key intermediate [1]. Any deviation from this specific intermediate will not yield the patented antimicrobial compounds.

Medicinal Chemistry Scaffold for SAR and Lead Optimization

Employ this compound as a unique, functionalized core scaffold for the design and synthesis of novel benzothiazinone-based libraries. The specific 8-chloro-7-fluoro substitution pattern provides a distinct chemical space for structure-activity relationship (SAR) studies, particularly in the pursuit of new antibacterial agents. As demonstrated by related benzothiazinone research, optimized derivatives can achieve MIC values in the low µg/mL range [2].

Development of New Chemical Entities via Click Chemistry

The compound's chemical reactivity, which includes the capacity to undergo nucleophilic substitution and cycloaddition reactions, makes it a suitable substrate for generating complex heterocyclic systems . Its use in 1,3-dipolar cycloaddition reactions is of particular interest for creating diverse compound libraries via 'click chemistry' approaches [3].

Analytical Reference Standard for Method Development

Owing to its well-defined and unique physicochemical properties (MW: 217.65 g/mol, InChI Key: UZKCXEZQAMGDEX-UHFFFAOYSA-N, predicted pKa: 11.10 ± 0.20) , this compound can serve as a reliable reference standard in analytical chemistry. It is valuable for developing and validating HPLC, LCMS, and NMR methods for monitoring reactions and assessing the purity of benzothiazinone derivatives.

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